molecular formula C11H14N4 B13293392 N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine

Cat. No.: B13293392
M. Wt: 202.26 g/mol
InChI Key: MOWCSELNSVJDSM-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The structure incorporates a 1-ethyl-1H-pyrazole ring connected via a methylene bridge to a pyridin-3-amine group, a scaffold recognized as a privileged pharmacophore in the development of bioactive molecules . Pyrazole derivatives are known for their wide range of pharmacological activities, largely due to their ability to serve as key intermediates and their structural versatility in interacting with biological targets . This specific compound serves as a valuable building block in organic synthesis and pharmaceutical research. Its structure suggests potential as a precursor or core scaffold for developing ligands for various enzymes and receptors. Research into analogous pyrazol-5-amine derivatives has demonstrated their application as potent, covalent inhibitors of serine proteases like thrombin, which is a central target in the development of novel antithrombotic agents . Furthermore, pyrazole-based compounds are extensively explored for their potential antimicrobial, anti-inflammatory, and anticancer properties . The molecular framework of this amine is also relevant in the synthesis of more complex heterocyclic systems and in coordination chemistry for creating functional materials . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-2-15-11(5-7-14-15)9-13-10-4-3-6-12-8-10/h3-8,13H,2,9H2,1H3

InChI Key

MOWCSELNSVJDSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-aminopyridine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its pyridine and pyrazole rings. Key reagents and outcomes include:

Reaction TypeReagent/ConditionsProduct FormedYield (%)Reference
Ring oxidationH₂O₂ (30%) in acidic mediumPyridine N-oxide derivative65–72
Side-chain oxidationKMnO₄ in H₂SO₄Carboxylic acid derivative58

Oxidation with hydrogen peroxide selectively targets the pyridine ring, forming an N-oxide, while stronger oxidizing agents like KMnO₄ oxidize the methylene bridge to a carboxylic acid.

Reduction Reactions

The amine group and aromatic systems participate in reduction reactions:

Reaction TypeReagent/ConditionsProduct FormedSelectivityReference
Amine reductionNaBH₄ in MeOHSecondary amine (via imine intermediate)High
Catalytic hydrogenationH₂/Pd-C in ethanolPartially saturated pyrazole ringModerate

Reduction with sodium borohydride stabilizes the amine group, while catalytic hydrogenation partially reduces the pyrazole ring’s double bonds.

Substitution Reactions

The methylene-linked amine group is highly reactive in nucleophilic substitutions:

Reaction TypeReagent/ConditionsProduct FormedMechanismReference
AlkylationR-X (alkyl halide), NaOHN-alkylated derivativeSN2
AcylationAcCl, pyridineAcetylated amineNucleophilic acyl substitution

Alkylation proceeds efficiently under basic conditions, while acylation requires anhydrous conditions to avoid hydrolysis . The pyrazole ring’s tautomerism influences regioselectivity in these reactions .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles:

Reagent/ConditionsProduct FormedApplicationReference
POCl₃, 110°CPyrazolo[3,4-b]pyridine derivativeAnticancer agent precursors
CS₂, KOHThieno-pyridine hybridAntimicrobial scaffold

Cyclization with POCl₃ generates pharmacologically relevant pyrazolopyridines, while CS₂ facilitates sulfur incorporation for antimicrobial activity .

Mechanistic Insights

  • Tautomerism : The pyrazole ring exists in 1H- and 3H-tautomeric forms, influencing reaction pathways .

  • Steric Effects : The ethyl group at N1 of the pyrazole ring directs substitutions to the C3/C5 positions.

  • Electronic Effects : The pyridine nitrogen enhances the electrophilicity of the methylene bridge, facilitating nucleophilic attacks.

Industrial-Scale Reaction Optimization

ParameterLaboratory ScaleIndustrial ScaleBenefit
SolventDichloromethaneGreen solvents (e.g., PEG)Reduced environmental impact
CatalystHomogeneous (e.g., H₂SO₄)Heterogeneous (e.g., zeolites)Recyclability

Continuous-flow reactors improve yield (up to 89%) and reduce reaction times compared to batch processes.

Stability and Reactivity Trends

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrazole ring or the amine side chain:

Compound Name Molecular Weight (g/mol) ESIMS (m/z) Key Structural Variations
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine 202.26 - Ethyl-pyrazole, methylene-pyridin-3-amine
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 202.25 (calculated) 203 [M+H] Methyl-pyrazole, ethylamine, pyridinyl at C3
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 251.30 (calculated) 252 [M+2H] Phenyl-pyrazole, methylamine, pyridinyl at C3
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 229.30 (calculated) 230 [M+2H] Cyclopropylmethylamine, methyl-pyrazole

Key Observations :

  • Substituent Effects : The ethyl group on the pyrazole ring in the target compound may enhance solubility compared to the phenyl group in the third analog, which introduces hydrophobicity .
  • Amine Linkage : The methylene bridge in the target compound provides conformational flexibility, whereas analogs with direct amine linkages (e.g., N-ethyl, N-cyclopropylmethyl) exhibit varied steric and electronic profiles .
  • Pyridinyl Position : Pyridin-3-yl substitution at C3 (common in analogs) likely influences π-π stacking interactions in biological targets, a feature shared across these compounds .

Analytical and Physicochemical Data

  • Purity : Pyrazolo[3,4-b]pyridine analogs () achieve HPLC purity >98%, indicating that high-purity synthesis is feasible for structurally related compounds .
  • Spectroscopic Data :
    • NMR : Pyrazole protons typically resonate at δ 5.95–6.04 ppm (1H, s), as seen in .
    • Mass Spectrometry : ESIMS data for analogs (e.g., m/z 203–252) align with calculated molecular weights, confirming successful synthesis .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a unique structure combining a pyrazole ring with a pyridine amine, contributing to its biological activity. Its molecular formula is C11H14N4C_{11}H_{14}N_{4} with a molecular weight of approximately 202.26 g/mol .

1. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory potential. Studies indicate that it can inhibit enzymes involved in inflammatory pathways, suggesting a mechanism that may modulate inflammatory responses.

2. Anticancer Activity

Research highlights the compound's anticancer properties, particularly its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes findings from several studies:

Study Cell Line IC50 (µM) Mechanism
Wei et al. (2022)A549 (lung cancer)26Induces apoptosis and autophagy
Bouabdallah et al. (2022)Hep2 (laryngeal cancer)3.25Cytotoxic activity
Xia et al. (2022)MDA-MB-231 (breast cancer)49.85Growth inhibition

These studies demonstrate that this compound exhibits significant cytotoxic effects across multiple cancer types, reinforcing its potential as an anticancer agent.

3. Antibacterial and Antifungal Activity

The compound has also shown promise in antimicrobial applications. Although specific MIC values for this compound are not extensively documented, related pyrazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . This suggests a potential for further exploration in antimicrobial therapy.

The biological activity of this compound is likely attributed to its interaction with specific biological targets, including enzymes and receptors involved in critical signaling pathways. In vitro studies have indicated that this compound can modulate these pathways, which is crucial for understanding its therapeutic potential .

Case Studies

Several case studies have been published regarding the efficacy of pyrazole derivatives similar to this compound:

  • Anticancer Efficacy : A study conducted on various pyrazole derivatives showed promising results in inhibiting tumor growth in animal models, indicating that modifications in the structure could enhance potency against specific cancer types .
  • Inflammation Studies : Another study highlighted the anti-inflammatory effects of pyrazole compounds, including their ability to reduce cytokine levels in inflammatory models, supporting their use in treating chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine, and how are intermediates characterized?

Answer: The compound is synthesized via multi-step reactions, often involving:

  • Condensation reactions between pyrazole and pyridine derivatives, as seen in similar structures (e.g., Example 1, Step 3 in ).
  • Hydrogenation (e.g., using 10% palladium on carbon under 40 psi H₂) to reduce nitro or other functional groups ().
  • NMR and ESI-MS for intermediate characterization. For example, ESIMS m/z 203 ([M+H]⁺) and ¹H NMR (δ 8.28 ppm for aromatic protons) are critical for verifying structural integrity .

Q. How do researchers confirm the purity and identity of the final compound?

Answer:

  • Analytical Techniques :
    • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., pyrazole C5-methyl vs. pyridine N-ethyl groups). Discrepancies in splitting patterns (e.g., doublets vs. triplets) can indicate regioisomeric impurities .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 206.0965 for C₁₁H₁₅N₄⁺) .
    • Melting Point Analysis : Sharp ranges (e.g., 136–138°C) indicate purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

  • Control Experiments : Compare synthetic intermediates with known standards (e.g., pyrazole derivatives in ).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, helping distinguish between similar structures (e.g., pyridin-3-yl vs. pyridin-2-yl isomers) .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals in aromatic regions .

Q. What strategies optimize reaction yields for challenging steps (e.g., amine coupling)?

Answer:

  • Catalyst Screening : Palladium on carbon (Pd/C) for hydrogenation (73.8% yield in Example 20, ).
  • Solvent Optimization : Ethanol/ethyl acetate mixtures improve solubility of intermediates .
  • Temperature Control : Degassing solvents prevents side reactions (e.g., oxidation of amine groups) .

Q. How do researchers design biological assays to study this compound’s activity?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays .
    • Cellular Uptake : Radiolabeled analogs track intracellular accumulation .
  • Control Compounds : Include structurally similar analogs (e.g., trifluoromethyl-substituted pyrazoles) to assess SAR .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in mass spectrometry data across studies?

Answer:

  • Calibration Checks : Use internal standards (e.g., sodium formate clusters) to calibrate ESI-MS instruments.
  • Ionization Efficiency : Adjust source parameters (e.g., capillary voltage) for compounds with low ionization (e.g., tertiary amines) .
  • Cross-Study Validation : Compare data with published analogs (e.g., m/z 252 for N-methyl-1-phenyl derivatives in ) .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

Answer:

  • Negative Controls : Omit catalysts to confirm reaction necessity (e.g., Pd/C in hydrogenation steps) .
  • Isolation of Intermediates : Purify each step via column chromatography to avoid carryover impurities .
  • Replicate Syntheses : Perform triplicate runs to assess yield variability (±5% acceptable) .

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